molecular formula C11H12O4 B8450805 4-(methoxycarbonyl)-3,5-dimethylbenzoic acid CAS No. 18958-19-5

4-(methoxycarbonyl)-3,5-dimethylbenzoic acid

Cat. No. B8450805
M. Wt: 208.21 g/mol
InChI Key: SXAZEUCRZLPRRY-UHFFFAOYSA-N
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Patent
US06515124B2

Procedure details

A solution of 4-(methoxycarbonyl)-2,6-dimethylbenzoic acid (2.08 g: 10 mmol) in methanol (25 mL) is treated with ethereal diazomethane until the yellow color persists and the solution is left at room temperature overnight. The solution is concentrated in vacuo to remove the remaining diethyl ether, then tetrahydrofuran (25 mL) is added. The solution is stirred in an ice-water bath as a solution of lithium hydroxide monohydrate (0.462 g, 11 mmol) in water (25 mL) is added. After the cooling bath is removed, the reaction is allowed to proceed at room temperature overnight. The volatiles are removed under reduced pressure on a rotary evaporator (bath temperature <30° C.), then the concentrate is diluted with brine and extracted with dichloromethane to remove residual 2,6-dimethylterephthalic acid dimethyl ester. The aqueous phase is acidified to pH 2 using 3N hydrochloric acid (4 mL), then is extracted with dichloromethane (2×25 mL). The combined organic extracts are washed with brine, then are dried (MgSO4), filtered and evaporated in vacuo to yield 3,5-dimethyl-4-(methoxycarbonyl)benzoic acid.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.462 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:13]=[C:12]([CH3:14])[C:8]([C:9]([OH:11])=[O:10])=[C:7]([CH3:15])[CH:6]=1)=[O:4].[N+](=[CH2:18])=[N-].O.[OH-].[Li+]>CO.O>[CH3:15][C:7]1[CH:6]=[C:5]([CH:13]=[C:12]([CH3:14])[C:8]=1[C:9]([O:11][CH3:18])=[O:10])[C:3]([OH:2])=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
COC(=O)C1=CC(=C(C(=O)O)C(=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
lithium hydroxide monohydrate
Quantity
0.462 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the remaining diethyl ether
ADDITION
Type
ADDITION
Details
tetrahydrofuran (25 mL) is added
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
After the cooling bath is removed
WAIT
Type
WAIT
Details
to proceed at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The volatiles are removed under reduced pressure on a rotary evaporator (bath temperature <30° C.)
ADDITION
Type
ADDITION
Details
the concentrate is diluted with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
to remove residual 2,6-dimethylterephthalic acid dimethyl ester
EXTRACTION
Type
EXTRACTION
Details
is extracted with dichloromethane (2×25 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=C(C1C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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